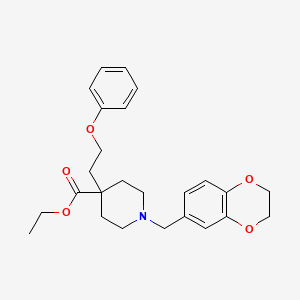![molecular formula C17H22N4O2S B4676303 N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4676303.png)
N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
説明
N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as CPTP, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide reduces inflammation and pain. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. Furthermore, N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce amyloid-beta (Aβ) deposition in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its high potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in various diseases. However, one of the limitations of N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of COX-2. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide could be investigated for its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide could be further elucidated to better understand its effects on various physiological processes.
科学的研究の応用
N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to have protective effects against cardiovascular diseases, such as hypertension and atherosclerosis. Furthermore, N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-16(19-6-2-8-20-11-7-18-13-20)14-4-9-21(10-5-14)17(23)15-3-1-12-24-15/h1,3,7,11-14H,2,4-6,8-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYURPDZTTSNNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCN2C=CN=C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-1-(thiophen-2-ylcarbonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4676220.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4676221.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4676234.png)
![4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B4676239.png)

![4-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4676258.png)
![2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4676262.png)
![2-methylcyclopentyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4676265.png)
![N-(2-ethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4676270.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4676284.png)

![2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4676296.png)
![N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4676315.png)
![methyl 2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676326.png)